Ceftizoximesodium

Description

BenchChem offers high-quality Ceftizoximesodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ceftizoximesodium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

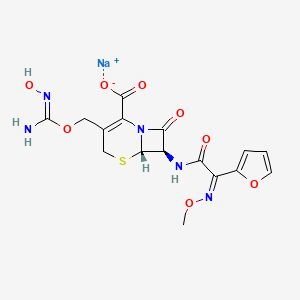

Molecular Formula |

C16H16N5NaO8S |

|---|---|

Molecular Weight |

461.4 g/mol |

IUPAC Name |

sodium;(6S,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(E)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H17N5O8S.Na/c1-27-20-9(8-3-2-4-28-8)12(22)18-10-13(23)21-11(15(24)25)7(6-30-14(10)21)5-29-16(17)19-26;/h2-4,10,14,26H,5-6H2,1H3,(H2,17,19)(H,18,22)(H,24,25);/q;+1/p-1/b20-9-;/t10-,14+;/m1./s1 |

InChI Key |

YDRYQCBMSLOZEP-IMTJYWFQSA-M |

Isomeric SMILES |

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)CO/C(=N/O)/N)C(=O)[O-].[Na+] |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=NO)N)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Gram-Negative Challenge: An In-Depth Technical Guide to the Spectrum of Activity of Ceftizoxime Sodium

This guide provides a comprehensive technical overview of the spectrum of activity of ceftizoxime sodium against Gram-negative bacteria. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, susceptibility patterns, and methodologies essential for a thorough understanding of this third-generation cephalosporin.

Introduction: The Enduring Relevance of Ceftizoxime

Ceftizoxime sodium is a semi-synthetic, third-generation cephalosporin antibiotic with a broad spectrum of bactericidal activity.[1] Unlike some of its predecessors, it exhibits notable stability against a wide array of beta-lactamases, enzymes that are a primary defense mechanism for many resistant bacteria.[2][3] Its primary therapeutic utility lies in its potent activity against a range of Gram-negative and Gram-positive organisms, making it a valuable tool in treating various infections, including those of the respiratory tract, urinary tract, skin, and abdomen.[1] This guide will focus specifically on its efficacy against the formidable challenge of Gram-negative pathogens.

Mechanism of Action: A Targeted Disruption of Cell Wall Synthesis

The bactericidal action of ceftizoxime, like other beta-lactam antibiotics, is achieved through the inhibition of bacterial cell wall synthesis.[1][2] This process is contingent on the drug's ability to bind to and inactivate essential enzymes known as penicillin-binding proteins (PBPs) located within the bacterial periplasmic space.[1][2]

The key steps in ceftizoxime's mechanism of action are:

-

Penetration of the Outer Membrane: In Gram-negative bacteria, the outer membrane presents a formidable barrier. Ceftizoxime traverses this layer, primarily through porin channels, to reach its target PBPs in the periplasm.

-

PBP Binding and Inactivation: Ceftizoxime exhibits a high affinity for specific PBPs, particularly PBP 1a and 1bs, which are critical for the transpeptidation and transglycosylation reactions that cross-link peptidoglycan chains.[4][5][6] By acylating the active site of these enzymes, ceftizoxime effectively halts the synthesis of the rigid peptidoglycan layer.

-

Induction of Cell Lysis: The inhibition of cell wall maintenance and synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a compromised cell wall, osmotic instability, and ultimately, cell lysis and death.[2]

Caption: Overview of ceftizoxime resistance mechanisms.

Methodologies for In Vitro Susceptibility Testing

Accurate determination of bacterial susceptibility to ceftizoxime is crucial for guiding clinical therapy. Standardized methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are essential for reliable and reproducible results. [7][8][9]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. [10] Protocol:

-

Preparation of Ceftizoxime Dilutions: Prepare a series of twofold dilutions of ceftizoxime in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). [11]Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Inoculate each well of a microtiter plate containing the ceftizoxime dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of ceftizoxime that completely inhibits visible bacterial growth. [10]

Sources

- 1. What is Ceftizoxime Sodium used for? [synapse.patsnap.com]

- 2. Ceftizoxime | C13H13N5O5S2 | CID 6533629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity of Ceftizoxime Against Gram Negative Enteric Bacteria in vitro and in vivo. [e-jyms.org]

- 4. Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 9. EUCAST: EUCAST - Home [eucast.org]

- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 11. chainnetwork.org [chainnetwork.org]

An In-depth Technical Guide to the Beta-Lactamase Stability of Ceftizoxime Sodium in Resistant Strains

Abstract

Ceftizoxime is a third-generation cephalosporin renowned for its broad spectrum of activity and notable stability against many common beta-lactamase enzymes.[1][2] However, the escalating prevalence of bacterial strains producing sophisticated beta-lactamases, such as Extended-Spectrum β-Lactamases (ESBLs) and AmpC cephalosporinases, necessitates a deeper, more technical understanding of ceftizoxime's stability profile. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the molecular interactions between ceftizoxime and key resistance enzymes. We will explore the mechanistic basis of its stability, present detailed, field-proven protocols for its quantitative assessment, and offer a logical framework for interpreting stability data in the context of emerging resistance phenotypes.

Introduction: Ceftizoxime and the Beta-Lactamase Challenge

Ceftizoxime, a semisynthetic, parenteral cephalosporin, exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[3][4][5] This is achieved through covalent binding to essential Penicillin-Binding Proteins (PBPs).[3] Structurally, its aminothiazolyl and methoxyimino side chains confer a high degree of stability against hydrolysis by many common plasmid- and chromosomally-mediated beta-lactamases that plagued earlier generations of beta-lactam antibiotics.[1][3][6]

The primary mechanism of resistance threatening the efficacy of ceftizoxime and other cephalosporins is the enzymatic degradation of the antibiotic by bacterial beta-lactamases.[7][8] These enzymes hydrolyze the amide bond in the four-membered beta-lactam ring, rendering the antibiotic inactive before it can reach its PBP target. The continuous evolution of these enzymes, particularly the rise of ESBLs and the hyperproduction of AmpC enzymes, presents a significant clinical and drug development challenge.[7][9] Understanding the precise stability of ceftizoxime against these specific enzymes is therefore critical for its effective clinical application and for the development of future antimicrobial strategies.

The Adversaries: A Primer on Beta-Lactamase Classification

To appreciate ceftizoxime's stability, one must first understand the diversity of the enzymes it encounters. Beta-lactamases are categorized using two primary schemes:

-

Ambler Molecular Classification: Based on amino acid sequence homology, this scheme divides beta-lactamases into four classes.[8][10][11]

-

Bush-Jacoby-Medeiros Functional Classification: This scheme groups enzymes based on their substrate and inhibitor profiles, which often provides a more clinically relevant perspective.[8][10]

For ceftizoxime, the most clinically significant enzymes are found within Ambler Classes A and C.

-

Class A (Group 2be ESBLs): While ceftizoxime is stable against early Class A enzymes like TEM-1 and SHV-1, the extended-spectrum variants (ESBLs) have evolved to efficiently hydrolyze third-generation cephalosporins.[7][12]

-

Class C (Group 1 Cephalosporinases): Commonly known as AmpC beta-lactamases, these enzymes are chromosomally encoded in many Enterobacteriaceae and can be plasmid-mediated. They have a high affinity for cephalosporins, and ceftizoxime is susceptible to hydrolysis by these enzymes.[7]

Stability Profile of Ceftizoxime: A Quantitative Perspective

Ceftizoxime is consistently described as highly resistant to a broad spectrum of common beta-lactamases.[1][4][5] Studies have shown it is not appreciably destroyed by beta-lactamases from Staphylococcus aureus or many common Enterobacteriaceae.[2] Its stability is comparable or superior to other third-generation agents against specific enzyme types. For instance, against Type IV beta-lactamases, ceftizoxime has been shown to be the most stable among several 7-aminothiazolyl alpha-methoxyimino cephalosporins.[13]

However, this stability is not absolute. The emergence of ESBLs and the overproduction of AmpC enzymes have created significant exceptions to its general resistance to hydrolysis.[7]

Table 1: Summary of Ceftizoxime Stability Against Key Beta-Lactamase Classes

| Beta-Lactamase Class (Ambler) | Representative Enzymes | Functional Group (Bush-Jacoby) | Stability of Ceftizoxime | Causality of Interaction |

| Class A | TEM-1, SHV-1 | 2b | Stable | The methoxyimino group sterically hinders the active site of these narrow-spectrum enzymes, preventing efficient hydrolysis. |

| Class A (ESBL) | TEM-3, CTX-M variants | 2be | Susceptible [7] | Amino acid substitutions near the active site expand the substrate-binding pocket, allowing accommodation and hydrolysis of bulkier third-generation cephalosporins. |

| Class B (MBL) | VIM, NDM | 3 | Variable | As zinc-dependent enzymes, their mechanism differs. Stability depends on the specific MBL variant. |

| Class C (AmpC) | E. cloacae P99, plasmid-mediated CMY | 1 | Susceptible [7] | The active site of AmpC enzymes is inherently well-suited to accommodate cephalosporins, leading to efficient hydrolysis. |

| Class D (OXA) | OXA-type carbapenemases | 2d, 2df | Variable | These enzymes have diverse substrate profiles; stability is highly dependent on the specific OXA variant. |

Methodologies for Assessing Beta-Lactamase Stability

A multi-faceted approach combining microbiological and biochemical assays is essential for a complete characterization of ceftizoxime's stability.

Microbiological Assays: The Phenotypic Gold Standard

These assays measure the overall effect of the enzyme within a living bacterium, providing a direct link to potential clinical outcomes.

This foundational test quantifies the minimum concentration of ceftizoxime required to inhibit visible bacterial growth.

-

Principle: A high MIC value in a known beta-lactamase-producing strain, relative to a non-producing control strain, indicates enzymatic degradation of the antibiotic.

-

Methodology (Broth Microdilution - CLSI Standard):

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from 3-5 isolated colonies grown on non-selective agar. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Antibiotic Dilution: Perform serial two-fold dilutions of ceftizoxime sodium in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Typical concentration ranges span from 0.06 to 128 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of ceftizoxime that completely inhibits visible growth.

-

-

Causality: This protocol is a self-validating system. The inclusion of a growth control ensures the bacteria are viable, while the sterility control ensures the medium is not contaminated. The standardized inoculum and cation-adjusted medium are critical for reproducibility, as results can be affected by inoculum density and divalent cation concentration.

This test is crucial for specifically identifying ESBL production as the mechanism of resistance.

-

Principle: ESBLs are inhibited by clavulanic acid. A significant increase in ceftizoxime's activity in the presence of clavulanic acid is indicative of an ESBL-producing organism.[14][15]

-

Methodology:

-

Inoculum Preparation: Prepare a bacterial lawn by swabbing a 0.5 McFarland suspension onto a Mueller-Hinton agar plate.

-

Disk Placement: Place two disks on the agar: one containing ceftizoxime (30 µg) and another containing a combination of ceftizoxime (30 µg) and clavulanic acid (10 µg). Disks should be placed at a specified distance apart (e.g., 20-30 mm center to center).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Interpretation: A ≥ 5 mm increase in the zone of inhibition for the combination disk compared to the ceftizoxime disk alone is a positive result for ESBL production.[16]

-

-

Causality: Clavulanic acid is a beta-lactamase inhibitor that binds irreversibly to the active site of most Class A ESBLs. By inactivating the enzyme, it "protects" ceftizoxime, restoring its ability to inhibit bacterial growth and thus increasing the zone of inhibition. This differential effect provides strong evidence for the presence of an ESBL.

Caption: Workflow for the ESBL Combination-Disk Test.

Biochemical Assays: Quantifying Enzymatic Activity

These in vitro assays use purified components to measure the direct interaction between the enzyme and the antibiotic, allowing for the calculation of precise kinetic parameters.

This is the definitive method for determining the kinetic parameters of a beta-lactamase against ceftizoxime.

-

Principle: The hydrolysis of the beta-lactam ring in ceftizoxime results in a change in its ultraviolet (UV) absorbance. The rate of this change is directly proportional to the rate of hydrolysis.[17]

-

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of ceftizoxime sodium of known concentration in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

Prepare a solution of purified beta-lactamase enzyme of known concentration in the same buffer.

-

-

Assay Setup: In a UV-transparent cuvette, combine the buffer and the ceftizoxime solution to a final volume (e.g., 1 mL). Allow the solution to equilibrate to the desired temperature (e.g., 30°C) in a temperature-controlled spectrophotometer.

-

Initiation & Measurement: Initiate the reaction by adding a small, known amount of the enzyme solution. Immediately begin monitoring the decrease in absorbance at the wavelength of maximum absorbance for ceftizoxime (typically around 260 nm).

-

Data Analysis:

-

Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl). The change in molar extinction coefficient (Δε) upon hydrolysis must be predetermined.

-

Repeat the assay across a range of ceftizoxime concentrations.

-

Determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant) by fitting the V₀ vs. substrate concentration data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) can then be calculated.[18][19]

-

-

-

Causality: This method provides a direct measure of enzymatic efficiency. A high kcat/Km value indicates that the enzyme can hydrolyze ceftizoxime very efficiently even at low concentrations, signifying poor stability. Conversely, a low kcat/Km value signifies high stability. The choice of pH 7.0 buffer is critical as it mimics physiological conditions and ensures the enzyme is operating at or near its optimal activity.[20]

Caption: Principle of the Spectrophotometric Hydrolysis Assay.

Integrated Data Interpretation

Table 2: Illustrative Kinetic and MIC Data for Ceftizoxime

| Bacterial Strain / Enzyme | Beta-Lactamase Produced | Ceftizoxime MIC (µg/mL) | Hydrolytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Interpretation |

| E. coli ATCC 25922 | None (Control) | ≤ 1 | N/A | Susceptible |

| K. pneumoniae (Clinical Isolate 1) | TEM-1 (Class A) | ≤ 1 | Low (~10³) | Stable |

| E. coli (Clinical Isolate 2) | CTX-M-15 (ESBL) | 64 | High (>10⁵) | Unstable / Resistant |

| E. cloacae (Clinical Isolate 3) | AmpC (Inducible) | 32 | Moderate-High (~10⁴) | Unstable / Resistant |

Note: Kinetic values are illustrative representations for comparative purposes.

The data clearly shows a correlation: strains with enzymes that have a high hydrolytic efficiency against ceftizoxime also exhibit high MIC values.

Caption: Decision tree for investigating ceftizoxime resistance.

Conclusion

Ceftizoxime sodium remains a potent antimicrobial agent, characterized by its inherent stability against a wide array of beta-lactamases.[1][2] This stability, however, is not universal and is critically challenged by the proliferation of resistant strains harboring ESBL and AmpC enzymes.[7] For professionals in drug development and clinical research, a rigorous and systematic evaluation of this stability is paramount.

By employing a combination of robust microbiological methods, such as MIC determination and combination-disk tests, with precise biochemical assays for kinetic analysis, a complete and actionable stability profile can be established. This integrated approach not only validates the performance of ceftizoxime against specific resistant phenotypes but also provides the critical data needed for surveillance, infection control, and the strategic development of next-generation antimicrobial agents.

References

- Richards, D.M., et al. "Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use." PubMed, pubmed.ncbi.nlm.nih.gov/6359850/. Accessed 9 February 2026.

- National Center for Biotechnology Information. "Ceftizoxime." PubChem Compound Summary for CID 6533629, pubchem.ncbi.nlm.nih.gov/compound/Ceftizoxime. Accessed 9 February 2026.

-

Pediatric Oncall. "Ceftizoxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose." Drug Index, . Accessed 9 February 2026.

- Fu, K.P., and Neu, H.C. "Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin." Antimicrobial Agents and Chemotherapy, vol. 17, no. 4, 1980, pp. 583-90.

- DailyMed. "Cefizox®(CEFTIZOXIME FOR INJECTION, USP)." U.S. National Library of Medicine, dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=4a018789-2917-4848-8422-9658728a3182. Accessed 9 February 2026.

- Fu, K.P., and Neu, H.C. "Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin." Antimicrobial Agents and Chemotherapy, vol. 17, no. 4, 1980, pp. 583-90.

- Jones, R.N., and Wilson, H.W. "Comparative beta-lactamase hydrolysis of and inhibition by 7-aminothiazolyl alpha-methoxyimino cephalosporins." Infection, vol. 10, no. 5, 1982, pp. 303-6.

-

ResearchGate. "Kinetic parameters for ceftazidime hydrolysis by TEM-1 β-lactamase and mutants." ResearchGate, . Accessed 9 February 2026.

- Saves, I., et al. "Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases." Frontiers in Molecular Biosciences, vol. 4, 2017, p. 10.

-

ChemicalBook. "Ceftizoxime: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc." ChemicalBook, . Accessed 9 February 2026.

- Kojo, H., et al. "Antibacterial activity of ceftizoxime (FK 749), a new cephalosporin, against cephalosporin-resistant bacteria, and its stability to beta-lactamase." Antimicrobial Agents and Chemotherapy, vol. 16, no. 5, 1979, pp. 549-53.

- Paterson, D.L., et al. "Outcome of Cephalosporin Treatment for Serious Infections Due to Apparently Susceptible Organisms Producing Extended-Spectrum β-Lactamases: Implications for the Clinical Microbiology Laboratory." Journal of Clinical Microbiology, vol. 39, no. 6, 2001, pp. 2206-12.

- Ghafourian, S., et al. "Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance." Journal of Scientific and Medical Research, vol. 1, no. 1, 2017.

- Galleni, M., et al. "A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds." Biochemical Journal, vol. 255, no. 1, 1988, pp. 123-9.

- Aryal, S. "Beta Lactamase Test - Principle, Procedure, Uses and Interpretation." Microbiology Info.com, 10 Aug. 2022, microbiologyinfo.com/beta-lactamase-test/. Accessed 9 February 2026.

- De Champs, C., et al. "Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases." Antimicrobial Agents and Chemotherapy, vol. 45, no. 9, 2001, pp. 2630-4.

- Acharya, T. "Beta (β) Lactamase Test: Principle, Types, Procedure, Results." Microbe Notes, 30 May 2023, microbenotes.com/beta-lactamase-test/. Accessed 9 February 2026.

- Mshref, M.F., et al. "Determination of Beta-Lactamase Inactivation of Cephalexin by Validated RP-HPLC Method." SciSpace, typeset.io/papers/determination-of-beta-lactamase-inactivation-of-cephalexin-2c264q9v9d. Accessed 9 February 2026.

- Barry, A.L., et al. "Ceftizoxime: collaborative multiphased in-vitro evaluation including tentative interpretive standards for disc susceptibility tests, beta-lactamase stability, and inhibition." Journal of Antimicrobial Chemotherapy, vol. 10, no. Suppl C, 1982, pp. 25-44.

-

BenchChem. "Stability of Cephaloridine Against Beta-Lactamases: A Comparative Guide to Newer Agents." BenchChem, . Accessed 9 February 2026.

- Galleni, M., et al. "A survey of the kinetic parameters of class C β-lactamases. Cephalosporins and other β-lactam compounds." Biochemical Journal, vol. 255, no. 1, 1988, pp. 123-9.

- Powers, R.A., et al. "Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotoxamine in wild-type and extended spectrum enzymes." Journal of Biological Chemistry, vol. 279, no. 8, 2004, pp. 25492-9.

- Al-Haroni, M., et al. "Cefixime and cefixime-clavulanate for screening and confirmation of extended-spectrum beta-lactamases in Escherichia coli." Annals of Clinical Microbiology and Antimicrobials, vol. 21, no. 1, 2022, p. 20.

- Neu, H.C., et al. "In vitro activity and beta-lactamase stability of cefmenoxime." Antimicrobial Agents and Chemotherapy, vol. 22, no. 2, 1982, pp. 316-22.

-

Department of Agriculture, Fisheries and Forestry. "Antimicrobial Susceptibility Testing." DAFF, . Accessed 9 February 2026.

-

World Organisation for Animal Health. "LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING." WOAH, . Accessed 9 February 2026.

- Bush, K., and Jacoby, G.A. "Updated Functional Classification of β-Lactamases." Antimicrobial Agents and Chemotherapy, vol. 54, no. 3, 2010, pp. 969-76.

- Vasilev, K., et al. "Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods." Diagnostics (Basel), vol. 13, no. 14, 2023, p. 2434.

-

U.S. Food and Drug Administration. "Antibacterial Susceptibility Test Interpretive Criteria." FDA, . Accessed 9 February 2026.

Sources

- 1. Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceftizoxime | C13H13N5O5S2 | CID 6533629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ceftizoxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Cefizox®(CEFTIZOXIME FOR INJECTION, USP) [dailymed.nlm.nih.gov]

- 6. Antibacterial activity of ceftizoxime (FK 749), a new cephalosporin, against cephalosporin-resistant bacteria, and its stability to beta-lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceftizoxime: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 8. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]

- 11. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro activity and beta-lactamase stability of cefmenoxime - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative beta-lactamase hydrolysis of and inhibition by 7-aminothiazolyl alpha-methoxyimino cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. woah.org [woah.org]

- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cefixime and cefixime-clavulanate for screening and confirmation of extended-spectrum beta-lactamases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases [frontiersin.org]

- 20. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]

Ceftizoxime sodium CAS 68401-82-1 chemical safety data sheet (SDS)

An In-depth Technical Guide to the Chemical Safety of Ceftizoxime Sodium (CAS 68401-82-1) for Research Professionals

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: Ceftizoxime sodium is a third-generation cephalosporin antibiotic, noted for its broad-spectrum activity and stability against β-lactamases.[1][2][3] Its utility in research and clinical settings necessitates a comprehensive understanding of its safety profile, moving beyond a standard Safety Data Sheet (SDS) to a deeper, more practical guide.[1] This document provides an in-depth analysis of the chemical safety, handling protocols, and emergency procedures for Ceftizoxime sodium (CAS 68401-82-1), designed to empower laboratory professionals with the knowledge to work safely and effectively.

Section 1: Chemical and Physical Identity

A foundational understanding of a compound's properties is the first step in a robust safety assessment. Ceftizoxime sodium is typically supplied as a white to pale yellow crystalline powder.[1][4][5] Its high solubility in water is a key factor in its preparation for experimental use and also influences its behavior in the event of an aqueous spill.[3][4][5]

Table 1.1: Chemical Identifiers for Ceftizoxime Sodium

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 68401-82-1 | [6][7] |

| Molecular Formula | C₁₃H₁₂N₅NaO₅S₂ | [6][7] |

| Molecular Weight | 405.38 g/mol | [6][8] |

| Synonyms | Ceftizoxime sodium salt, Cefizox, Eposerin |[5][7] |

Table 1.2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to pale yellow crystalline powder | [1][4] |

| Melting Point | ~227°C | [4][5] |

| Solubility | Soluble in water and DMSO | [4][5] |

| pH | 6.0 - 8.0 (in a 10% aqueous solution) | [9] |

| Storage Temperature | Recommended at -20°C |[1][3][4] |

Section 2: Hazard Identification and Toxicological Profile

While Ceftizoxime sodium exhibits low acute systemic toxicity, its primary hazards are localized irritation and the potential for allergic sensitization, a characteristic of the β-lactam class of antibiotics.[6] The Globally Harmonized System (GHS) provides a clear framework for these hazards.

Table 2.1: GHS Hazard Classifications for Ceftizoxime Sodium

| GHS Classification | Hazard Code | Description | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [7][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [7][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [7][8] |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | |

Signal Word: Warning [7]

The Causality of Irritation and Sensitization

The irritant properties of Ceftizoxime sodium are attributable to its reactive chemical structure. As a fine powder, it can easily come into contact with mucous membranes in the eyes and respiratory tract, leading to irritation.[7][8]

The more significant, field-proven risk is allergic sensitization.[6] Ceftizoxime is a β-lactam antibiotic, a class of compounds known to cause immunological responses in susceptible individuals.[2][6] The strained β-lactam ring is electrophilic and can covalently bind to endogenous proteins, forming haptens. These modified proteins can be recognized by the immune system, triggering Type I hypersensitivity reactions, from skin rashes to severe anaphylaxis.[10] It is crucial for researchers to recognize that individuals with a known allergy to other β-lactams, such as penicillins, may exhibit cross-allergenicity.[6]

Toxicological Data Summary

The acute toxicity data underscores that the primary risk is not from a single, large systemic dose but from localized contact and repeated exposure leading to sensitization.

Table 2.2: Acute Toxicity Data (Rat)

| Route | LD50 Value | Source(s) |

|---|---|---|

| Oral | >10 g/kg | [6][8] |

| Intraperitoneal | 8130 mg/kg | [6] |

| Intravenous | 5570 mg/kg |[6] |

No component of this product is listed as a known or potential carcinogen by NTP, IARC, or OSHA.[6][8]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The hierarchy of controls—a foundational principle of laboratory safety—must be applied: engineering controls, followed by administrative procedures, and finally, personal protective equipment.[11]

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of Ceftizoxime sodium powder, especially weighing and reconstituting, must be performed in a certified chemical fume hood or a powder containment balance enclosure.[12][13] This is a non-negotiable control to prevent the generation of airborne dust, which is the primary route for respiratory irritation and sensitization.[8]

-

Safety Stations: Laboratories must be equipped with readily accessible and tested eyewash stations and safety showers.[8][14]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical. The correct selection and use of PPE is a critical, self-validating protocol.

-

Eye and Face Protection: Wear ANSI Z87.1-compliant or EN 166-approved chemical safety goggles.[6][8] A face shield may be required for procedures with a high splash potential.

-

Skin Protection:

-

Gloves: Wear powder-free nitrile gloves tested to ASTM D6978 (chemotherapy-grade).[15] Double-gloving is recommended, as it provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.[16] Gloves should be changed every 30-60 minutes or immediately upon contamination.[16]

-

Gown/Coat: A disposable, back-closing, long-sleeved gown made of a low-linting material like polyethylene-coated polypropylene is required to protect the arms and body.[11][15] A standard cotton lab coat is insufficient as it is permeable.

-

-

Respiratory Protection: When engineering controls are not available or during a large spill cleanup, a NIOSH-approved N95 or P1 dust mask is the minimum requirement.[6]

Protocol 3.1: PPE Donning and Doffing Workflow

Adherence to a strict donning and doffing sequence is critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Section 4: Safe Handling, Storage, and Incompatibility

Protocol 4.1: Safe Handling and Solution Preparation

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatula, weigh paper, conical tube, solvent, vortexer).

-

Aliquotting: Transport the primary container in a secondary carrier to the fume hood.[14] Weigh the desired amount of Ceftizoxime sodium powder. The use of "weigh-in" techniques, where the powder is tapped gently from a spatula into the weigh boat, is preferable to scraping, which can generate dust.

-

Solubilization: Add the powder to the appropriate solvent vessel. Cap the vessel securely before removing it from the fume hood for vortexing or sonication.

-

Post-Handling: Decontaminate the spatula and work surface. Dispose of all contaminated disposables (gloves, weigh paper) in a designated chemical waste container.

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[6][8]

Storage

-

Conditions: Store Ceftizoxime sodium in a tightly sealed container in a dry, well-ventilated area.[12] The recommended storage temperature is -20°C to ensure long-term chemical stability.[3][4][13]

-

Atmosphere: Some suppliers note that the compound is air-sensitive, and for long-term storage, placing it under an inert atmosphere (e.g., argon or nitrogen) is a best practice.[8]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[6][12]

Incompatibilities

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[6][12] The rationale is that the thiazole and amine functionalities in the Ceftizoxime molecule can be readily oxidized, leading to decomposition and the potential for an exothermic reaction.

Section 5: Emergency Procedures

A prepared response is essential for mitigating the impact of an accidental exposure or spill.

Protocol 5.1: First-Aid Measures

Table 5.1: Emergency First-Aid Response

| Exposure Route | Action | Source(s) |

|---|---|---|

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [6][8][17] |

| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation or a rash develops, seek medical attention. | [6][8][17] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][8][17] |

| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[6][13][17] |

Protocol 5.2: Accidental Release (Spill) Response

The response to a spill depends on its scale. This workflow outlines the critical decision points and actions.

Caption: Workflow for Responding to a Chemical Spill.

Section 6: Fire Safety and Disposal

-

Fire Fighting: In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[6][13][18] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear, as hazardous combustion products—including oxides of carbon, nitrogen, sulfur, and sodium—will be generated.[6][8][18]

-

Waste Disposal: All waste containing Ceftizoxime sodium, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[8][13] Place materials in a sealed, clearly labeled container. Do not discharge into drains or the environment.[6] Follow all applicable local, state, and federal regulations for disposal.

Conclusion

Ceftizoxime sodium is a valuable tool in research and development, but it demands careful and informed handling. While its systemic toxicity is low, the risks of skin, eye, and respiratory irritation, coupled with the potential for serious allergic sensitization, are significant. The core tenets of safety—containment, vigilance, and preparedness—are essential. By understanding the causality behind the hazards and rigorously applying the protocols outlined in this guide, researchers can ensure a safe laboratory environment while advancing their scientific objectives.

References

-

DC Fine Chemicals. (2024). Ceftizoxime sodium, for culture media use Safety Data Sheet. [Link]

-

National Center for Biotechnology Information. (n.d.). Ceftizoxime Sodium. PubChem Compound Summary for CID 23663938. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: Ceftizoxime Sodium. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Label: cefizox- ceftizoxime sodium injection, powder, lyophilized, for solution. DailyMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ceftizoxime. PubChem Compound Summary for CID 6533629. Retrieved from [Link]

-

American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

-

American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

-

Pharmaceutical Technology. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]

-

U.S. Pharmacopeia. (2025). Ceftizoxime Sodium. Retrieved from [Link]

-

Wolters Kluwer. (n.d.). ceftizoxime sodium. Retrieved from [Link]

-

National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ceftizoxime | C13H13N5O5S2 | CID 6533629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. Ceftizoxime Sodium CAS 68401-82-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Ceftizoxime sodium | 68401-82-1 [chemicalbook.com]

- 6. toku-e.com [toku-e.com]

- 7. Ceftizoxime Sodium | C13H12N5NaO5S2 | CID 23663938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. trungtamthuoc.com [trungtamthuoc.com]

- 10. DailyMed - cefizox- ceftizoxime sodium injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]

- 11. pharmtech.com [pharmtech.com]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. abmole.com [abmole.com]

- 14. ors.od.nih.gov [ors.od.nih.gov]

- 15. publications.ashp.org [publications.ashp.org]

- 16. pppmag.com [pppmag.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. aksci.com [aksci.com]

Physicochemical Profiling of Ceftizoxime Sodium: pH-Dependent Ionization and Stability

Executive Summary

The ionization state of Ceftizoxime Sodium (

Molecular Architecture & Ionization Centers

Ceftizoxime is a semi-synthetic, broad-spectrum cephalosporin. Its physicochemical behavior is governed by two primary ionizable functional groups located on the cephem nucleus and the C-7 side chain.

Structural Analysis[1]

-

C-4 Carboxyl Group: A strongly acidic group attached to the dihydrothiazine ring. This group is responsible for the formation of the sodium salt and ensures high aqueous solubility.

-

C-7 Aminothiazole Ring: A weakly basic group. The presence of the thiazole ring reduces the electron density on the exocyclic amine, lowering its pKa compared to aliphatic amines.

-

C-7 Methoxyimino Group: This group confers stability against beta-lactamases but does not significantly participate in ionization within the physiological pH range (syn-isomer configuration is critical for activity).

-

C-3 Position: Occupied by a hydrogen atom (unlike the acetoxymethyl group in Cefotaxime). This structural feature eliminates the pathway for deacetylation, significantly simplifying the degradation profile.

The pH-Ionization Profile

Understanding the dissociation constants (pKa) is critical for predicting the drug's behavior in vivo and in formulation. Ceftizoxime exists in different ionic forms depending on the pH of the environment.

Dissociation Constants (pKa)

Based on structural analogs and potentiometric data for aminothiazolyl cephalosporins, the ionization events are defined as follows:

| Ionization Center | Type | Approximate pKa | Description |

| Carboxyl Group (C-4) | Acidic ( | 2.1 – 2.8 | Deprotonation yields the carboxylate anion. |

| Aminothiazole (C-7) | Basic ( | 3.2 – 4.5 | Protonation of the amine occurs only at very low pH. |

Species Distribution

The distribution of ionic species follows the Henderson-Hasselbalch kinetics.

-

pH < 2.0 (Cationic Dominance): Both the carboxyl group and the aminothiazole group are protonated (

, -

pH 2.8 – 3.5 (Zwitterionic Transition): The carboxyl group deprotonates (

) while the amine remains protonated ( -

pH > 4.5 (Anionic Dominance): The aminothiazole group loses its proton (

), and the carboxyl group remains deprotonated (

Visualization of Ionization Pathways

pH Effects on Stability & Degradation[3]

The stability of Ceftizoxime is strictly pH-dependent, exhibiting a characteristic U-shaped pH-rate profile.

Hydrolysis Kinetics

-

Acidic Catalysis (pH < 3.0): Specific acid catalysis targets the beta-lactam ring. Protonation of the beta-lactam nitrogen or oxygen increases the electrophilicity of the carbonyl carbon, facilitating water attack.

-

Alkaline Catalysis (pH > 8.0): Hydroxide ions (

) act as potent nucleophiles, directly attacking the beta-lactam carbonyl. This reaction is rapid and irreversible, leading to the opening of the beta-lactam ring and formation of the biologically inactive ceftizoxime open-ring acid (seco-derivative). -

Maximum Stability (pH 4.5 – 6.5): The degradation rate is minimal in this range. The absence of the C-3 leaving group makes Ceftizoxime significantly more stable in this region compared to Cefotaxime, which undergoes hydrolysis of the C-3 ester.

Degradation Pathway Diagram

Experimental Protocols

To validate these properties in a specific formulation context, the following self-validating protocols are recommended.

Protocol A: Spectrophotometric Determination of pKa

This method utilizes the shift in UV absorption maxima (

-

Preparation: Prepare a

stock solution of Ceftizoxime Sodium in degassed water. -

Buffer System: Prepare a series of 10 buffers ranging from pH 1.5 to 8.0 (ionic strength adjusted to 0.1 M with KCl). Note: Avoid phosphate buffers if studying metal chelation; use acetate or citrate.

-

Measurement:

-

Blank the UV-Vis spectrophotometer with the respective buffer.

-

Scan samples from 200 nm to 400 nm.

-

Observe the bathochromic or hypsochromic shift in the 230-260 nm region (aminothiazole absorption).

-

-

Calculation: Plot Absorbance vs. pH at the wavelength of maximum change. Use the Henderson-Hasselbalch transformation:

Where

Protocol B: Stability-Indicating HPLC Method

-

Column: C18 Reverse Phase (e.g.,

). -

Mobile Phase:

-

Solvent A: Phosphate buffer (pH 3.6).

-

Solvent B: Acetonitrile.

-

Isocratic ratio: 90:10 (Adjust based on retention time).

-

-

Detection: UV at 254 nm.

-

Stress Conditions:

-

Acid: 0.1 N HCl,

, 1 hour. -

Base: 0.1 N NaOH,

, 1 hour. -

Oxidation: 3%

, RT, 1 hour.

-

-

Validation: Ensure resolution (

) between the parent peak and the major degradation product (open-ring acid).

Implications for Drug Development[4]

| Parameter | Implication | Recommendation |

| Solubility | High solubility at pH > 4.5 due to carboxylate ionization. | Formulate as a sodium salt in buffered vehicles (pH 6.0–7.5) for injection. |

| Admixture Compatibility | pH of admixture must remain > 4.5 to prevent precipitation of the free acid. | Avoid mixing with highly acidic drugs (e.g., Vancomycin HCl) in the same syringe. |

| Lipophilicity (LogD) | LogD decreases as pH increases (anionic form is hydrophilic). | Low membrane permeability in the anionic state; administered parenterally (IV/IM) rather than orally. |

References

-

Degradation Kinetics of Cephalosporins

- Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution. Journal of Pharmaceutical Sciences.

-

pKa Determination Methodology

-

Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches. Chemosphere.[1]

-

-

Ceftizoxime Structure & Properties

- PubChem Compound Summary for CID 6533629, Ceftizoxime.

-

Stability in Admixtures

- Stability of ceftizoxime sodium... in ready-to-use metronidazole bags. American Journal of Health-System Pharmacy.

-

Analytical Methods

- Simultaneous Estimation of Ceftazidime and Ceftizoxime in Pharmaceutical Formulations by HPLC Method.

-

[2]

Sources

Technical Guide: Protein Binding Characteristics of Ceftizoxime Sodium in Serum

Executive Summary

Ceftizoxime sodium (CZX) is a third-generation, broad-spectrum cephalosporin antibiotic distinguished by its exceptionally low serum protein binding profile (~30%). Unlike highly bound analogues such as ceftriaxone (~95%), ceftizoxime maintains a high fraction of unbound (free) drug in the systemic circulation.

This technical guide analyzes the pharmacokinetics of ceftizoxime protein binding, detailing the molecular mechanisms, clinical implications, and the "gold standard" experimental protocols (Equilibrium Dialysis coupled with HPLC) required for accurate quantification.

Molecular Mechanism & Pharmacokinetic Profile[1]

The Free Drug Hypothesis

The clinical efficacy of ceftizoxime is governed by the Free Drug Hypothesis , which posits that only the non-protein-bound fraction of a drug is capable of:

-

Crossing biological membranes (extravasation).

-

Interacting with bacterial Penicillin-Binding Proteins (PBPs).[1]

-

Undergoing glomerular filtration for renal clearance.

Albumin Interaction

Ceftizoxime binds primarily to Human Serum Albumin (HSA) via reversible, non-covalent interactions (Van der Waals forces and hydrogen bonding).

-

Binding Capacity: Low (~30%).

-

Linearity: Binding is concentration-independent (linear) across standard therapeutic ranges (10–100 µg/mL). This contrasts with ceftriaxone, which exhibits non-linear, saturable binding.

Pharmacokinetic Pathway Diagram

The following diagram illustrates the dynamic equilibrium between bound and free ceftizoxime and its downstream effects on tissue distribution and clearance.

Figure 1: Pharmacokinetic pathway of Ceftizoxime. Note the high percentage of free drug (70%) driving both tissue penetration and rapid renal clearance.

Quantitative Characteristics: Comparative Analysis

To understand the unique profile of ceftizoxime, it must be contextualized against other third-generation cephalosporins. The low binding affinity results in a shorter half-life but higher immediate bioavailability in interstitial fluids.

| Parameter | Ceftizoxime (CZX) | Ceftriaxone (CRO) | Cefotaxime (CTX) |

| Protein Binding (%) | 30 ± 2% | 90 – 95% | 30 – 40% |

| Binding Type | Linear (Non-saturable) | Non-linear (Saturable) | Linear |

| Serum Half-life (t½) | 1.4 – 1.7 hours | 6 – 9 hours | 1.0 – 1.5 hours |

| Renal Clearance | High (due to free fraction) | Low (restricted by albumin) | High |

| Primary Protein | Albumin | Albumin | Albumin |

Data Source: Synthesized from Peterson et al. (1982) and comparative PK reviews [1][2].

Experimental Methodology: Equilibrium Dialysis

While Ultrafiltration is faster, Equilibrium Dialysis (ED) remains the regulatory "gold standard" for determining protein binding because it minimizes non-specific binding (NSB) to device membranes and avoids the "Gibbs-Donnan effect" errors common in filtration methods.

Principle

Two chambers are separated by a semi-permeable membrane (Molecular Weight Cut-Off: 12–14 kDa).[2] Serum containing Ceftizoxime is placed in one chamber, and a protein-free buffer in the other. Free drug diffuses until equilibrium is reached.[2]

Protocol: Rapid Equilibrium Dialysis (RED)

Objective: Determine the fraction unbound (

Materials:

-

Device: Teflon RED base plate with single-use inserts (e.g., Thermo Scientific or equivalent).

-

Membrane: Cellulose ester, MWCO 12–14 kDa.

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[3]

-

Matrix: Pooled Human Serum (pH adjusted to 7.4).

Step-by-Step Workflow:

-

Preparation of Spiked Plasma:

-

Prepare a stock solution of Ceftizoxime Sodium in PBS (1 mg/mL).

-

Spike human serum to achieve final concentrations of 10, 50, and 100 µg/mL (covering the therapeutic range).

-

Critical Control: Incubate spiked serum at 37°C for 30 mins prior to loading to allow initial binding equilibrium.

-

-

Loading the Device:

-

Chamber A (Sample): Add 200 µL of Spiked Serum.

-

Chamber B (Buffer): Add 350 µL of PBS (pH 7.4).

-

Note: Volume ratios may vary by device manufacturer; maintain hydrostatic balance.

-

-

Equilibration:

-

Seal the plate with gas-permeable film.

-

Incubate at 37°C on an orbital shaker (approx. 250 rpm) for 4 hours .

-

Validation: Time to equilibrium must be validated; 4 hours is standard for cephalosporins.

-

-

Sample Collection:

-

Aspirate 50 µL from Chamber A (Retentate/Bound+Free).

-

Aspirate 50 µL from Chamber B (Dialysate/Free).

-

Matrix Matching: To ensure identical HPLC response, add 50 µL of blank serum to the Dialysate sample and 50 µL of blank buffer to the Retentate sample.

-

-

Protein Precipitation:

-

Add 200 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Cefotaxime) to all samples.

-

Vortex for 1 min; Centrifuge at 10,000 x g for 10 min.

-

Inject supernatant into HPLC.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for determining protein binding via Rapid Equilibrium Dialysis.

Analytical Validation (HPLC-UV)

Quantification of Ceftizoxime requires a validated High-Performance Liquid Chromatography (HPLC) method.[4][5]

-

Column: C18 Reverse Phase (e.g., µBondapak C18, 3.9 x 300 mm).

-

Mobile Phase: Phosphate Buffer (0.01 M, pH 6.0) : Acetonitrile (90:10 v/v).

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV Absorbance at 254 nm (primary) or 310 nm.

-

Internal Standard: Cefotaxime is commonly used due to structural similarity but distinct retention time.

-

Calculation:

Clinical & Translational Implications

Tissue Penetration

The low protein binding (30%) of Ceftizoxime is a significant clinical advantage for treating deep-seated infections. According to Fick’s law of diffusion, the rate of drug transfer into tissues is proportional to the concentration gradient of the free drug . Consequently, Ceftizoxime achieves therapeutic concentrations in:

-

Cerebrospinal Fluid (CSF) (Crucial for meningitis).

-

Peritoneal fluid.[6]

-

Interstitial fluid of soft tissues.

Renal Elimination

Because only unbound drug is filtered by the glomerulus, Ceftizoxime is cleared rapidly (t½ ~1.4–1.7 h). This necessitates more frequent dosing (e.g., q8h or q12h) compared to high-binding analogues like Ceftriaxone (q24h), which use albumin as a "reservoir" to extend half-life.

References

-

Peterson, L. R., Gerding, D. N., Van Etta, L. L., Eckfeldt, J. H., & Larson, T. A. (1982).[7] Pharmacokinetics, protein binding, and extravascular distribution of ceftizoxime in normal subjects.[7][8][9] Antimicrobial Agents and Chemotherapy, 22(5), 878–881.[7][9] [Link]

-

LeBel, M., Ericson, J. F., & Pitkin, D. H. (1984).[4] Improved High-Performance Liquid Chromatographic (HPLC) Assay Method for Ceftizoxime.[4][10][11] Journal of Liquid Chromatography, 7(5), 961-968.[4] [Link][4][12]

-

Craig, W. A., & Kunin, C. M. (1976). Significance of serum protein and tissue binding of antimicrobial agents. Annual Review of Medicine, 27, 287-300. [Link]

-

FDA Prescribing Information. (n.d.). Cefizox (Ceftizoxime Sodium) Injection. [Link]

-

Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595.[3] [Link]

Sources

- 1. Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Frontiers | An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review [frontiersin.org]

- 7. Pharmacokinetics, protein binding, and extravascular distribution of ceftizoxime in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, protein binding, and extravascular distribution of ceftizoxime in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. Liquid chromatographic assay of ceftizoxime in sera of normal and uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Note: In Vitro Antimicrobial Susceptibility Testing (AST) for Ceftizoxime Sodium

Abstract & Scope

This protocol details the technical workflow for determining the in vitro activity of Ceftizoxime Sodium against Gram-negative and Gram-positive bacteria. Unlike routine clinical summaries, this guide focuses on the causality of experimental variables —specifically how salt correction, cation adjustment, and inoculum stability directly impact Minimum Inhibitory Concentration (MIC) accuracy.

Target Audience: Assay Development Scientists, QC Microbiologists, and Pharmacology Researchers.

Scientific Foundation

Mechanism of Action

Ceftizoxime is a beta-lactam antibiotic that functions as a structural analog of D-alanyl-D-alanine. Its efficacy relies on covalent binding to Penicillin-Binding Proteins (PBPs) , specifically PBP 3 (essential for septation) and PBP 1a/1b (essential for cell elongation) in Enterobacterales.

-

Primary Target: PBP 3 (leads to filamentation).[1]

-

Secondary Target: PBP 1a/1bs (leads to rapid lysis).

-

Resistance Stability: The aminothiazolyl side chain confers high stability against classical plasmid-mediated beta-lactamases (TEM-1, TEM-2, SHV-1), though it is hydrolyzed by ESBLs and AmpC cephalosporinases.

The "Salt" Variable

Ceftizoxime is supplied as Ceftizoxime Sodium . In AST, we must test the concentration of the active moiety (Ceftizoxime free acid), not the salt.

-

Molecular Weight (Sodium Salt): ~405.38 g/mol [2]

-

Molecular Weight (Free Acid): ~383.40 g/mol

-

Implication: Weighing the powder "as is" without correction results in an under-dosed assay (approx. 5-6% error), potentially shifting an MIC from "Susceptible" to "Intermediate."

Experimental Workflow Visualization

The following diagram outlines the critical path for Broth Microdilution, highlighting decision nodes where assay failure most commonly occurs.

Figure 1: Critical Path Workflow for Ceftizoxime AST. Note the mandatory "Potency Calculation" step before stock preparation.

Detailed Protocol: Broth Microdilution (BMD)

Material Preparation

Solvent Selection: Ceftizoxime sodium is highly water-soluble.

-

Preferred Solvent: Sterile Deionized Water or Phosphate Buffer (pH 6.0).

-

Diluent: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Why CAMHB? Standard Mueller-Hinton lacks physiological levels of Calcium (

) and Magnesium (

-

Stock Solution Calculation (The "Potency" Formula)

Do not assume 100% purity. Calculate the required weight (

- : Weight of powder to weigh (mg)

- : Target concentration of active moiety (µg/mL)

- : Volume to prepare (mL)

-

: Potency (

Note: If the CoA lists potency "as is" (e.g., 940 µg/mg), use that number. If it lists "anhydrous" or "free acid" potency, you must also account for water content and the sodium salt ratio.

Step-by-Step Procedure

-

Stock Prep: Prepare a master stock at 1000 µg/mL (or 10x the highest tested concentration).

-

Storage: Aliquot and freeze at -80°C (stable for 6 months). Do not refreeze.

-

-

Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

-

Serial Dilution:

-

Add 200 µL of working stock (e.g., 128 µg/mL) to Column 1.

-

Transfer 100 µL from Col 1 to Col 2. Mix 5-8 times.

-

Repeat transfer down to Column 10. Discard 100 µL from Col 10.

-

Col 11:[2] Growth Control (Broth + Bacteria, no Drug).

-

Col 12: Sterility Control (Broth only).

-

-

Inoculum Preparation (Direct Colony Suspension):

-

Pick 3-5 colonies from an overnight non-selective agar plate.

-

Suspend in saline to match 0.5 McFarland Standard (

CFU/mL). -

Dilution: Dilute this suspension 1:100 in CAMHB to achieve

CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the diluted inoculum to wells 1-11.

-

Final Test Density:

CFU/mL. -

Time Criticality: Inoculate panels within 15 minutes of adjusting turbidity to prevent bacterial doubling or death, which alters the inoculum size.

-

-

Incubation:

-

Seal plate with breathable film.

-

Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Quality Control & Data Interpretation

Validating the Run

Before analyzing test samples, verify the Quality Control (QC) strain results. If the QC strain falls outside these ranges, the entire run is invalid and must be repeated.

Table 1: CLSI QC Ranges for Ceftizoxime

| QC Organism | ATCC Strain | MIC Range (µg/mL) | Disk Diffusion (30 µg) |

| Escherichia coli | ATCC 25922 | 0.03 – 0.12 | 29 – 35 mm |

| Pseudomonas aeruginosa | ATCC 27853 | 16 – 64 | 12 – 17 mm |

| Staphylococcus aureus | ATCC 29213 | 1 – 4 | N/A |

Note: P. aeruginosa is intrinsically less susceptible to Ceftizoxime compared to other 3rd gen cephalosporins like Ceftazidime.

Interpretive Breakpoints (Enterobacterales)

Refer to the latest CLSI M100 or EUCAST tables for clinical reporting. The values below are standard references for research.

-

Susceptible (S):

µg/mL -

Intermediate (I): 2 µg/mL

-

Resistant (R):

µg/mL

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| QC MIC is too high | Inoculum too heavy | Verify 0.5 McFarland with a photometric device, not just visually. |

| Potency calculation error | Did you correct for the Sodium salt? Re-calculate stock prep. | |

| QC MIC is too low | Drug degradation | Was the stock stored at -20°C? Move to -80°C. Cephalosporins hydrolyze in moisture. |

| Skipped Wells | Pipetting error | Check tip seating on multichannel pipettes. Ensure adequate mixing (5-8 cycles). |

| Trailing Growth | Beta-lactamase induction | Common with AmpC producers. Read the MIC at the first point of significant reduction, or ignore faint haze (trailing) unless it's a Proteus spp. |

References

-

National Institutes of Health (NIH). Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922. Available at: [Link]

-

American Society for Microbiology (ASM). Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins. Available at: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[3][4] (Updated Annually). Available at: [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). Routine and extended internal quality control for MIC determination.[5] Available at: [Link]

Sources

Synthesis and purification methods of ceftizoxime sodium

An In-Depth Guide to the Synthesis and Purification of Ceftizoxime Sodium

Authored by: A Senior Application Scientist

Introduction: The Role and Significance of Ceftizoxime Sodium

Ceftizoxime is a third-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis.[4][5] A key structural feature of ceftizoxime is the removal of the C-3 side chain typical of many cephalosporins, a modification that enhances its stability against hydrolysis by β-lactamase enzymes produced by resistant bacteria.[1]

Developed by Fujisawa Pharmaceutical Co., Ltd. and first marketed in 1982, ceftizoxime sodium remains a critical therapeutic agent for treating severe infections, including septicemia, meningitis, and respiratory and urinary tract infections.[6][7] The synthesis of high-purity ceftizoxime sodium is paramount to ensure its safety and efficacy, as process-related impurities can impact stability and potentially cause adverse reactions.[8] This guide provides a detailed exploration of the prevalent synthetic pathways and robust purification protocols for producing pharmaceutical-grade ceftizoxime sodium, intended for researchers and professionals in drug development and manufacturing.

Part 1: Chemical Synthesis of Ceftizoxime Sodium

The industrial synthesis of ceftizoxime sodium is a multi-step process that culminates in the formation of ceftizoxime acid, which is then converted to its sodium salt. The most common and efficient route involves the acylation of the 7-amino cephem core with an activated side chain.

Core Synthetic Strategy

The primary strategy involves the condensation of 7-amino-3-cephem-4-carboxylic acid (7-ANCA), the core bicyclic structure of cephalosporins, with an activated form of the (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid side chain.[8][9][10] The use of an activated ester of the side chain, such as a benzothiazole thioester (AE active ester), facilitates the amide bond formation under mild conditions, preserving the integrity of the labile β-lactam ring.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ceftizoxime Sodium.

Detailed Synthesis Protocol

This protocol outlines the synthesis of ceftizoxime acid followed by its conversion to ceftizoxime sodium.

Protocol 1: Synthesis of Ceftizoxime Acid via Condensation

-

Rationale: This step creates the core structure of the antibiotic by coupling the cephem nucleus with the side chain responsible for its antibacterial spectrum. The reaction is conducted in an alkaline environment using an organic base like triethylamine to deprotonate the amino group of 7-ANCA, making it a more effective nucleophile.[8][11]

-

Reaction Setup: In a suitable reaction vessel, suspend 7-amino-3-cephem-4-carboxylic acid (7-ANCA) and the AE active ester (2-methoxyimino-2-(2-amino-4-thiazolyl)-(Z)-thioacetic acid benzothiazole ester) in a mixed solvent system, such as water and ethanol. A typical molar ratio of 7-ANCA to the active ester is between 1:1.0 and 1:1.3.[8]

-

Base Addition: Cool the suspension to a temperature between 0°C and 30°C. Slowly add an organic base (e.g., triethylamine) to create an alkaline environment, facilitating the reaction.[8]

-

Reaction Monitoring: Stir the mixture at the controlled temperature until the reaction is complete, as monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete, add water and an extraction solvent like dichloromethane to separate the product. The aqueous layer, containing the ceftizoxime acid salt, is filtered.[8]

-

Acidification and Crystallization: Adjust the pH of the filtrate to approximately 3 with an acid (e.g., hydrochloric acid). This protonates the carboxylic acid group, causing the ceftizoxime acid to precipitate.[6]

-

Collection: Collect the precipitated ceftizoxime acid by filtration, wash with water, and dry under vacuum.

Protocol 2: Conversion to Ceftizoxime Sodium

-

Rationale: The free acid form of ceftizoxime has low aqueous solubility. Converting it to the sodium salt is necessary for parenteral administration. This is a straightforward acid-base reaction where a sodium-containing base neutralizes the carboxylic acid. Sodium isooctanoate is often preferred as it is an organic salt that facilitates a clean reaction and crystallization.[6][12]

-

Dissolution: In a reaction flask, add purified water and cool to between 5°C and 10°C.[6][13]

-

Salt Formation: Add the synthesized ceftizoxime acid (e.g., 0.03 mol) to the cold water. While stirring, add a salt-forming agent such as sodium isooctanoate (e.g., 0.036 mol) in batches. The molar ratio of acid to the salt-forming agent is typically 1:1 to 1:1.5.[6][12]

-

Reaction Completion: Continue stirring for approximately 1.5 hours until the reaction is complete.[6][13]

-

Decolorization: Add activated carbon to the solution to decolorize it, then filter to remove the carbon.[6]

-

Crystallization: Transfer the filtrate to a crystallization vessel. At a controlled temperature of 20-25°C, slowly add an anti-solvent, typically acetone, to the aqueous solution while stirring. This reduces the solubility of the ceftizoxime sodium, inducing crystallization.[6][12]

-

Isolation and Drying: Collect the crystals by filtration, wash with acetone, and dry under vacuum to obtain crude ceftizoxime sodium.[6]

| Parameter | Typical Value/Range | Source(s) |

| Synthesis | ||

| 7-ANCA : Active Ester Ratio | 1:1.0 to 1:1.3 (molar) | [8] |

| Reaction Temperature | 0 - 30°C | [8] |

| Salt Formation | ||

| Acid : Na Isooctanoate Ratio | 1:1 to 1:1.5 (molar) | [6][12] |

| Reaction Temperature | -10 to 30°C | [6] |

| Crystallization Temperature | 20 - 25°C | [6][13] |

| Overall Yield | ~53% (total) | [6] |

| Purity (Post-synthesis) | 99.3% (by HPLC) | [6] |

Part 2: Purification of Ceftizoxime Sodium

Purification is a critical step to remove process-related impurities, unreacted starting materials, and potential degradation products, ensuring the final Active Pharmaceutical Ingredient (API) meets stringent pharmacopeial standards.[14][15] Common impurities include the E-isomer of ceftizoxime, open-ring derivatives, and dimers formed during synthesis.[14][16][17] The primary method for purifying ceftizoxime sodium is recrystallization.

Purification Strategy: Recrystallization

Recrystallization is an effective technique for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a selected solvent system at different temperatures, or by changing the solvent composition. For ceftizoxime sodium, a solvent/anti-solvent system is highly effective. The crude material is dissolved in a solvent in which it is highly soluble (water), and an anti-solvent in which it is poorly soluble (e.g., acetone, ethanol) is added to induce precipitation of the pure compound, leaving impurities behind in the mother liquor.[12][18]

Purification Workflow Diagram

Caption: Recrystallization workflow for Ceftizoxime Sodium.

Detailed Purification Protocol

Protocol 3: Recrystallization of Ceftizoxime Sodium

-

Rationale: This refining method leverages solubility differences to significantly enhance purity. Dissolving the crude salt in a minimal amount of water and then adding a miscible organic anti-solvent drastically reduces the solubility of ceftizoxime sodium, forcing it to crystallize out of the solution, often in a purer form.[12] The slow addition of the anti-solvent and subsequent stirring period are crucial for forming well-defined, easily filterable crystals.

-

Dissolution: At room temperature, dissolve the crude ceftizoxime sodium (e.g., 10g) in a minimal amount of purified water (e.g., 20ml) in a suitable vessel with stirring.[12][13]

-

Decolorization: Add a small amount of activated carbon (e.g., 0.2g) to the solution and stir for 30 minutes to remove colored impurities.[12][13]

-

Filtration: Filter the solution through suction filtration to remove the activated carbon, washing the filter cake with a small amount of water.

-

Crystallization: Transfer the clear filtrate to a crystallization vessel. While stirring, slowly drip in an anti-solvent, such as acetone. A typical volume ratio of water to acetone can range from 1:4 to 1:20.[12]

-

Crystal Maturation: After the addition of acetone is complete, continue to stir the resulting slurry for 1-2 hours to allow for complete crystallization and crystal growth.[12][13]

-

Collection and Washing: Collect the purified crystals by filtration. Wash the filter cake with the anti-solvent (acetone) to remove any residual mother liquor.[12]

-

Drying: Dry the purified ceftizoxime sodium under vacuum at an appropriate temperature (e.g., 50°C) until a constant weight is achieved.[18] The final product should be a white or light-yellow crystalline powder.[6]

| Parameter | Typical Value/Range | Source(s) |

| Purification | ||

| Solvent | Purified Water | [12] |

| Anti-solvent | Acetone or Ethanol | [12][18] |

| Water : Acetone Ratio | 1:4 to 1:20 (v/v) | [12] |

| Crystallization Time | 1 - 2 hours | [12] |

| Drying Temperature | ~50°C (under vacuum) | [18] |

| Yield | ~95% | [13] |

| Final Purity | ≥99.5% (by HPLC) | [12][13] |

Part 3: Quality Control and Analytical Methods

To ensure the final product meets pharmacopeial standards, rigorous quality control is essential. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity of ceftizoxime sodium and quantifying any impurities.[14][18]

-

Purity Assay (HPLC): A reversed-phase HPLC method is typically used. The sample is dissolved in a suitable buffer and injected into the chromatograph. The peak area of ceftizoxime is compared to that of a reference standard to calculate the purity. The United States Pharmacopeia (USP) specifies that ceftizoxime sodium should contain not less than 850 µg and not more than 995 µg of ceftizoxime per mg, on an anhydrous basis.[15]

-

Impurity Profiling: HPLC is also used to detect and quantify known process-related impurities.[10][14]

-

Structural Confirmation: Techniques such as Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 NMR (¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm the molecular structure of the final product and characterize any unknown impurities.[6][14]

-

Other Tests: Additional tests include checking for crystallinity, pH of a 1-in-10 solution (typically between 6.0 and 8.0), and water content (not more than 8.5%).[15]

Conclusion

The synthesis and purification of ceftizoxime sodium are well-established processes that require precise control over reaction conditions and purification parameters to yield a high-purity product suitable for clinical use. The condensation of 7-ANCA with an activated side chain followed by salification is the most efficient synthetic route. Subsequent purification by recrystallization using a water/acetone or water/ethanol system effectively removes process-related impurities, consistently yielding an API with purity exceeding 99.5%. Adherence to these detailed protocols, coupled with stringent analytical quality control, is fundamental to the safe and effective production of this vital third-generation cephalosporin antibiotic.

References

- CN102219794A - Preparation method of ceftizoxime sodium - Google P

- US8871927B2 - Method for purifying Ceftizoxime sodium - Google P

-

Gananadhamu, S., et al. (2007). Structural identification and characterization of impurities in ceftizoxime sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 733-40. (URL: [Link])

-

Veeprho. Ceftizoxime Impurities and Related Compound. (URL: [Link])

- CN102977121A - Synthetic method of ceftizoxime acid - Google P

-

Pharmaffiliates. Ceftizoxime-impurities. (URL: [Link])

- CN102911186B - Ceftizoxime sodium preparation and refining method - Google P

- US4390694A - Method for preparing stable crystals of salt of Ceftizoxime - Google P

-

Patsnap. Ceftizoxime sodium preparation and refining method - Eureka. (URL: [Link])

-

Wikipedia. Ceftizoxime. (URL: [Link])

-

Pharmaffiliates. Ceftizoxime-impurities | Pharmaffiliates En - Intermediates. (URL: [Link])

- CN102351883A - Detection method and production process for ceftizoxime sodium preparation - Google P

- CN101843589A - Ceftizoxime sodium composition sterile powder for injection - Google P

- CN102807573A - Method for preparing ceftizoxime - Google P

-

Veeprho Pharmaceuticals. Ceftizoxime Impurity 19 (Mixture of Isomers). (URL: [Link])

- CN103524532B - Ceftizoxime sodium compound crystal form, and preparing method and pharmaceutical preparation thereof - Google P

-

ResearchGate. Structural identification and characterization of impurities in ceftizoxime sodium | Request PDF. (URL: [Link])

-

PubChem - NIH. Ceftizoxime Sodium. (URL: [Link])

-

USP. Ceftizoxime Sodium. (URL: [Link])

-

Scientific & Academic Publishing. Quantitative Methods for the Identification of Cefuroxime Sodium. (URL: [Link])

-

A Critical Review of Analytical Methods for Quantification of Cefotaxime. (URL: [Link])

- CN103044450B - Ceftizoxime sodium compound and preparation method and drug...

-

National Genomics Data Center (CNCB-NGDC). Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. (URL: [Link])

-

PubChem - NIH. Ceftizoxime. (URL: [Link])

-

Scite.ai. Ceftizoxime A Review of its Antibacterial Activity, Pharmacokinetic Properties and Therapeutic Use. (URL: [Link])

-

Ceftizoxime sodium. (URL: [Link])

Sources

- 1. Ceftizoxime - Wikipedia [en.wikipedia.org]

- 2. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

- 3. scite.ai [scite.ai]

- 4. Ceftizoxime Sodium | C13H12N5NaO5S2 | CID 23663938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ceftizoxime | C13H13N5O5S2 | CID 6533629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102219794A - Preparation method of ceftizoxime sodium - Google Patents [patents.google.com]